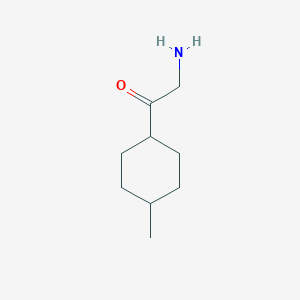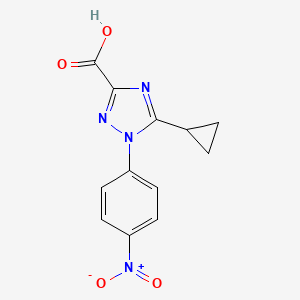
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cycloaddition of aryl azides to phosphorus ketoylides. This method provides a convenient route for the synthesis of 1,5-disubstituted 1,2,3-triazoles, especially when the target compounds contain hydrophilic substituents . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions include 5-Cyclopropyl-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid (from reduction of the nitro group) and various substituted derivatives depending on the specific substitution reactions performed.
Scientific Research Applications
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antibacterial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, some 1,2,4-triazole derivatives have been shown to inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase (DHFR) . These interactions disrupt essential biological processes in bacteria, leading to their antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and nitrophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-cyclopropyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-1-2-7)15(14-10)8-3-5-9(6-4-8)16(19)20/h3-7H,1-2H2,(H,17,18) |
InChI Key |
OUMFENLFAZPXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13211517.png)


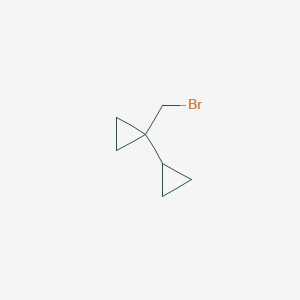
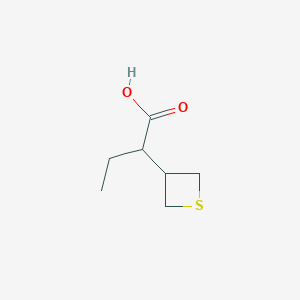
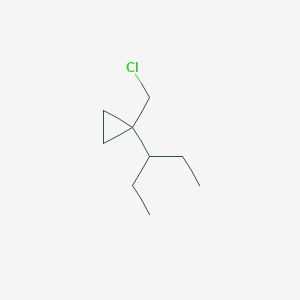


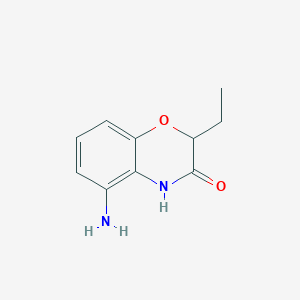
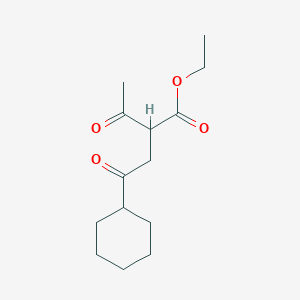
![Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13211576.png)

